5-O-Acetyl-4-O-benzyloyl-3-O-dimethyloxytrityl-shikimic Acid Methyl Ester
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Overview
Description
5-O-Acetyl-4-O-benzyloyl-3-O-dimethyloxytrityl-shikimic Acid Methyl Ester is a complex organic compound with the molecular formula C38H36O9 and a molecular weight of 636.69 g/mol. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Acetyl-4-O-benzyloyl-3-O-dimethyloxytrityl-shikimic Acid Methyl Ester involves multiple steps, including the protection and deprotection of functional groups. The key steps typically include:
Acetylation: Introduction of an acetyl group to the hydroxyl group at the 5th position.
Benzoylation: Addition of a benzoyl group to the hydroxyl group at the 4th position.
Dimethyloxytritylation: Protection of the hydroxyl group at the 3rd position with a dimethyloxytrityl group.
Esterification: Formation of the methyl ester at the carboxyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-O-Acetyl-4-O-benzyloyl-3-O-dimethyloxytrityl-shikimic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
5-O-Acetyl-4-O-benzyloyl-3-O-dimethyloxytrityl-shikimic Acid Methyl Ester is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals.
Biological Studies: Investigation of its effects on biological systems.
Mechanism of Action
its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Shikimic Acid Derivatives: Compounds with similar core structures but different functional groups.
Trityl-Protected Compounds: Compounds with trityl groups protecting hydroxyl functionalities.
Uniqueness
5-O-Acetyl-4-O-benzyloyl-3-O-dimethyloxytrityl-shikimic Acid Methyl Ester is unique due to its specific combination of protective groups, which allows for selective reactions and modifications in organic synthesis.
Properties
IUPAC Name |
[(1S,2R,6R)-6-acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36O9/c1-25(39)45-33-23-27(36(40)44-4)24-34(35(33)46-37(41)26-11-7-5-8-12-26)47-38(28-13-9-6-10-14-28,29-15-19-31(42-2)20-16-29)30-17-21-32(43-3)22-18-30/h5-22,24,33-35H,23H2,1-4H3/t33-,34-,35+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFANOADWIIWSA-VATRIRCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=CC(C1OC(=O)C2=CC=CC=C2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC(=C[C@H]([C@H]1OC(=O)C2=CC=CC=C2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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